
Cyclopropyl(1H-tetrazol-5-YL)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(1H-tetrazol-5-YL)methanone is a compound that features a cyclopropyl group attached to a tetrazole ring via a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(1H-tetrazol-5-YL)methanone typically involves the cyclization of azide and cyanide compounds or azide and amine compounds . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using cost-effective and readily available starting materials. The process is optimized to achieve high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropyl(1H-tetrazol-5-YL)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(1H-tetrazol-5-YL)methanol, while reduction may produce cyclopropyl(1H-tetrazol-5-YL)methane .
Applications De Recherche Scientifique
Cyclopropyl(1H-tetrazol-5-YL)methanone has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Cyclopropyl(1H-tetrazol-5-YL)methanone involves its interaction with molecular targets and pathways within biological systems. The compound’s high nitrogen content and unique structural features enable it to participate in various biochemical reactions, potentially disrupting microbial cell walls or interfering with viral replication processes .
Comparaison Avec Des Composés Similaires
Cyclopropyl(1H-tetrazol-5-YL)methanone can be compared with other similar compounds, such as:
Di(1H-tetrazol-5-yl)methanone oxime: This compound also features a tetrazole ring and is known for its high nitrogen content and energetic properties.
5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Another nitrogen-rich tetrazole compound with excellent thermal stability and detonation velocities.
Uniqueness: this compound stands out due to its cyclopropyl group, which imparts unique steric and electronic properties, potentially enhancing its reactivity and stability compared to other tetrazole derivatives .
Propriétés
IUPAC Name |
cyclopropyl(2H-tetrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c10-4(3-1-2-3)5-6-8-9-7-5/h3H,1-2H2,(H,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSQFYZURMYNNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
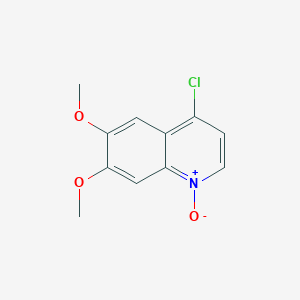

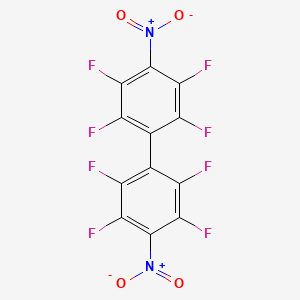
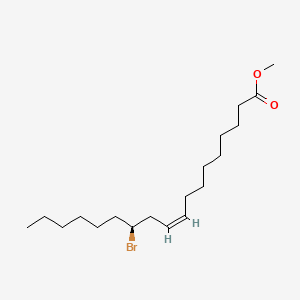

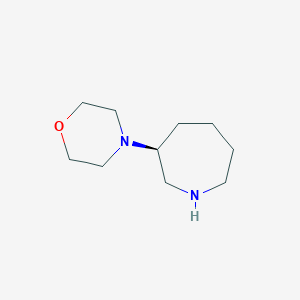
![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)
![2-(1-Amino-6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13423197.png)
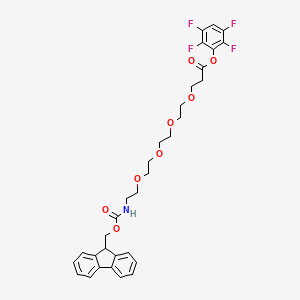
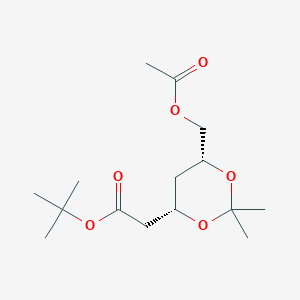
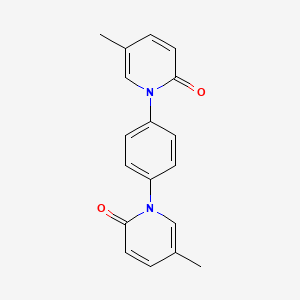
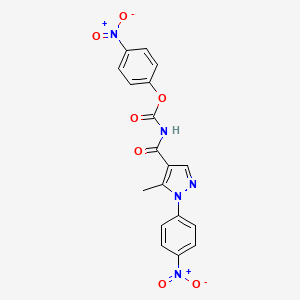

![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)
